molecular formula C19H20O2 B13994008 3,3-Dimethyl-1,5-diphenylpentane-1,5-dione CAS No. 42052-44-8

3,3-Dimethyl-1,5-diphenylpentane-1,5-dione

Cat. No.: B13994008
CAS No.: 42052-44-8
M. Wt: 280.4 g/mol
InChI Key: KOPUUBMUPHKMTM-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,5-diphenyl-pentane-1,5-dione is an organic compound with the molecular formula C19H20O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1,5-diphenyl-pentane-1,5-dione typically involves the reaction of isopropylideneacetophenone with the silyl enol ether of acetophenone in the presence of titanium tetrachloride. The reaction is carried out in dry methylene chloride under an argon atmosphere . The mixture is stirred and cooled in a dry ice-acetone bath before the addition of reagents. The reaction mixture is then poured into a sodium carbonate solution, and the resulting precipitate is filtered and purified using silica gel chromatography .

Industrial Production Methods

While specific industrial production methods for 3,3-dimethyl-1,5-diphenyl-pentane-1,5-dione are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,5-diphenyl-pentane-1,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,3-Dimethyl-1,5-diphenyl-pentane-1,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,3-dimethyl-1,5-diphenyl-pentane-1,5-dione exerts its effects involves its interaction with various molecular targets. The diketone structure allows it to participate in nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-2,4-pentane dione: Another diketone with similar reactivity but different structural properties.

    1,3,5-Triphenyl-pentane-1,5-dione: A compound with additional phenyl groups, leading to different chemical behavior.

Uniqueness

3,3-Dimethyl-1,5-diphenyl-pentane-1,5-dione is unique due to its specific arrangement of methyl and phenyl groups, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and research.

Properties

CAS No.

42052-44-8

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

3,3-dimethyl-1,5-diphenylpentane-1,5-dione

InChI

InChI=1S/C19H20O2/c1-19(2,13-17(20)15-9-5-3-6-10-15)14-18(21)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3

InChI Key

KOPUUBMUPHKMTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)C1=CC=CC=C1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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